molecular formula C27H27NO5 B2598250 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1351617-47-4

9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol

Cat. No. B2598250
CAS RN: 1351617-47-4
M. Wt: 445.515
InChI Key: FYGAHKLKPKZXNX-UHFFFAOYSA-N
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Description

The compound “9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one” is a novel chromeno oxazin-4-one derivative . It was synthesized as part of a series of similar compounds, with the aim of exploring new anti-inflammatory agents . The compound “propan-2-ol” is a common solvent used in various chemical reactions .


Synthesis Analysis

The synthesis of these chromeno oxazin-4-ones was based on the principles of bioisosterism and hybridization . The compounds were characterized using IR, H-1 NMR, MS, and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these chromeno oxazin-4-ones are not explicitly detailed in the retrieved information .

Scientific Research Applications

Synthesis and Transformation

  • The synthesis of 8a-methoxy-2H,6H-chromen-6-ones and corresponding 2H-chromenes, similar to the chromene structure , involves a unique process utilizing phenolic oxidation. These compounds can be reduced to create delta chromenes, showcasing a novel heterocyclic synthesis method (Pelter, Hussain, Smith, & Ward, 1997).

Novel Crown Ethers Synthesis

  • A study on the synthesis of crown ethers involving 3-phenyl chromenone-crown ethers demonstrates the preparation of chromenones with various substituents, contributing to the understanding of chromenone derivatives in crown ether synthesis (Bulut & Erk, 2001).

Structural Studies

  • The structural investigation of chromenone derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, contributes to the understanding of their crystalline properties, which is important for assessing their potential applications in materials science (Reis et al., 2013).

Tautomerization and Molecular Modification

  • Studies on the tautomerization of hydroxylated isoflavones, leading to chromeno[8,7-e][1,3]-oxazin-4-ones, reveal important insights into the chemical behavior and potential applications of such compounds in various scientific fields (Frasinyuk et al., 2015).

Antimicrobial Applications

  • Research into chromenone derivatives' antimicrobial properties, like the study on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, suggests potential pharmaceutical applications of these compounds (Mandala et al., 2013).

Heterocyclic Compound Synthesis

  • The development of heterocyclic compounds from chromene derivatives, as seen in the synthesis of chromeno[4,3-e] indazolone and pyrano[3,2-c]chromene derivatives, broadens the scope of research in synthetic chemistry and potential drug development (Mahmoud et al., 2009).

properties

IUPAC Name

9-(2-methoxyphenyl)-3-phenyl-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4.C3H8O/c1-27-22-10-6-5-9-20(22)25-13-18-21(29-15-25)12-11-17-23(26)19(14-28-24(17)18)16-7-3-2-4-8-16;1-3(2)4/h2-10,14,17-18,21,24H,11-13,15H2,1H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUKWCCORSTXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=CC=CC=C1N2CC3C(CCC4C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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